Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane
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Overview
Description
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three alkyl or aryl groups. This particular compound is characterized by the presence of two bis[2-(trifluoromethyl)phenyl] groups attached to a central phosphorus atom, making it a bidentate ligand. It is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Bis[3,5-bis(trifluoromethyl)phenyl]phosphino: Similar in structure but with different substituents on the phenyl rings.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related phosphine ligand with different alkyl substituents.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based compound with similar trifluoromethylphenyl groups.
Uniqueness
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in forming stable and active metal complexes for catalytic applications .
Properties
CAS No. |
326607-15-2 |
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Molecular Formula |
C29H18F12P2 |
Molecular Weight |
656.4 g/mol |
IUPAC Name |
bis[2-(trifluoromethyl)phenyl]phosphanylmethyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C29H18F12P2/c30-26(31,32)18-9-1-5-13-22(18)42(23-14-6-2-10-19(23)27(33,34)35)17-43(24-15-7-3-11-20(24)28(36,37)38)25-16-8-4-12-21(25)29(39,40)41/h1-16H,17H2 |
InChI Key |
YWGJOWVXEUBXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(CP(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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